molecular formula C10H8Cl2N2O4S B011000 3-(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid CAS No. 101063-94-9

3-(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)propanoic acid

Cat. No.: B011000
CAS No.: 101063-94-9
M. Wt: 323.15 g/mol
InChI Key: PRRUPJPSHMZJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring with chlorine atoms at the 6 and 7 positions, and a propanoic acid group at the 3 position. The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the thiadiazine ring. Compounds in this family are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-amino-5,6-dichlorobenzenesulfonamide with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiadiazine ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an antihypertensive agent, it may inhibit certain enzymes or receptors involved in blood pressure regulation. The compound’s antimicrobial and antiviral activities are likely due to its ability to interfere with essential biological processes in pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

CAS No.

101063-94-9

Molecular Formula

C10H8Cl2N2O4S

Molecular Weight

323.15 g/mol

IUPAC Name

3-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid

InChI

InChI=1S/C10H8Cl2N2O4S/c11-5-3-7-8(4-6(5)12)19(17,18)14-9(13-7)1-2-10(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16)

InChI Key

PRRUPJPSHMZJJX-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O

Origin of Product

United States

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